![molecular formula C15H20FNO4S B2854782 4-fluoro-3-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide CAS No. 1902895-26-4](/img/structure/B2854782.png)
4-fluoro-3-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide
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Description
“4-fluoro-3-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide” is a chemical compound with the molecular formula C15H20FNO4S . It’s listed in several chemical catalogs.
Molecular Structure Analysis
The molecular structure of this compound can be found in various databases . The optimization of molecular geometry and electronic structure of similar compounds has been performed using DFT/B3LYP exchange–correlation functional combined with the 6-31G (d,p) basis set .Mechanism of Action
Target of Action
The primary targets of this compound are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are responsible for a variety of infections and diseases in humans.
Mode of Action
The compound interacts with these bacterial strains by inhibiting their biofilm formation . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics. By inhibiting biofilm formation, the compound disrupts the bacteria’s protective mechanism, making them more susceptible to treatment .
Biochemical Pathways
It is known that sulfonamides, a group of compounds to which this molecule belongs, inhibit the enzyme carbonic anhydrase . This enzyme plays a crucial role in many biological processes, including pH regulation and CO2 transport. By inhibiting this enzyme, sulfonamides disrupt these processes, leading to the death of the bacteria .
Pharmacokinetics
Sulfonamides are usually well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties contribute to their broad-spectrum antibacterial action .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, leading to the eventual death of the bacteria . This makes the compound a potential candidate for use as an antibacterial agent .
properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c1-10-8-12(3-4-13(10)16)22(18,19)17-11-2-5-14-15(9-11)21-7-6-20-14/h3-4,8,11,14-15,17H,2,5-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOSSEGUKBGZSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCC3C(C2)OCCO3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide |
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